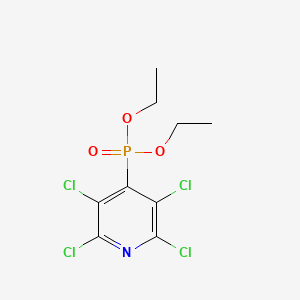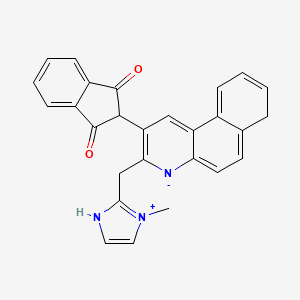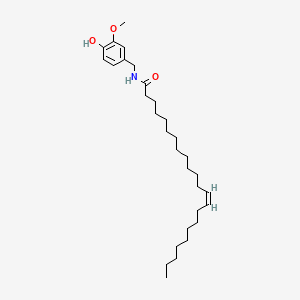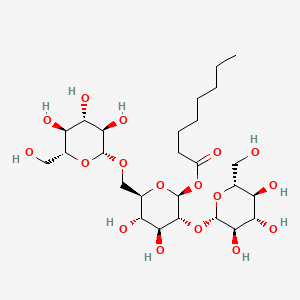
Nonioside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonioside B is an oligosaccharide, a type of carbohydrate composed of 3 to 10 monosaccharide units linked through glycosidic bonds . . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
The preparation of Nonioside B involves the extraction and isolation from the fruit of Morinda citrifolia. The process typically includes the use of chromatographic techniques such as Sephadex LH-20, high-speed countercurrent chromatography (HSCCC), and semipreparative high-performance liquid chromatography (HPLC) . These methods allow for the purification and quantification of this compound along with other related compounds.
Chemical Reactions Analysis
Nonioside B, being an oligosaccharide, can undergo various chemical reactions typical of carbohydrates. These reactions include:
Oxidation: this compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction of this compound can yield sugar alcohols.
Substitution: Glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield monosaccharides.
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and acids or enzymes for hydrolysis. The major products formed from these reactions are aldonic acids, sugar alcohols, and monosaccharides, respectively.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Nonioside B involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes . The melanogenesis inhibitory effect is likely due to the downregulation of tyrosinase activity, an enzyme crucial for melanin synthesis .
Comparison with Similar Compounds
Nonioside B can be compared with other oligosaccharides and compounds isolated from Morinda citrifolia, such as:
Nonioside A: Another oligosaccharide with similar biological activities.
Asperulosidic acid: An iridoid glucoside with anti-inflammatory properties.
Rutin: A flavonoid glycoside known for its antioxidant activity.
This compound is unique due to its specific glycosidic structure and the combination of biological activities it exhibits, making it a compound of interest for further research and application.
Properties
CAS No. |
255904-23-5 |
|---|---|
Molecular Formula |
C26H46O17 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] octanoate |
InChI |
InChI=1S/C26H46O17/c1-2-3-4-5-6-7-14(29)42-26-23(43-25-22(37)19(34)16(31)12(9-28)40-25)20(35)17(32)13(41-26)10-38-24-21(36)18(33)15(30)11(8-27)39-24/h11-13,15-28,30-37H,2-10H2,1H3/t11-,12-,13-,15-,16-,17-,18+,19+,20+,21-,22-,23-,24-,25+,26+/m1/s1 |
InChI Key |
CTKLGODDPZHEHZ-BBENIMTISA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


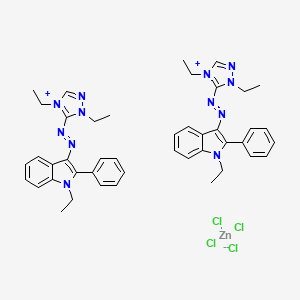

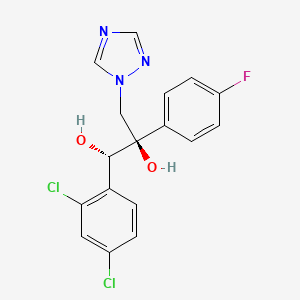
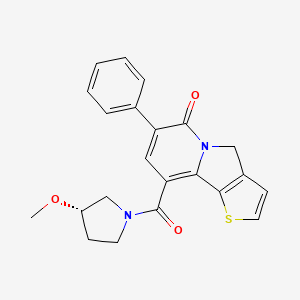
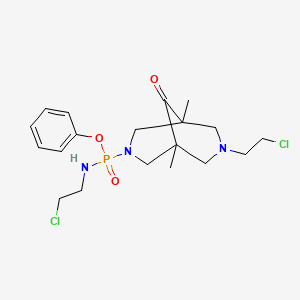

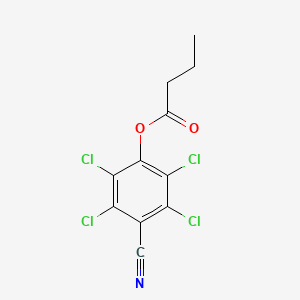
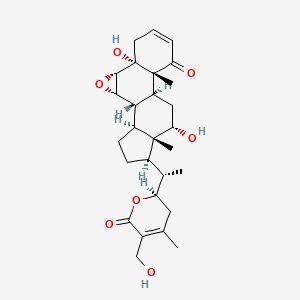
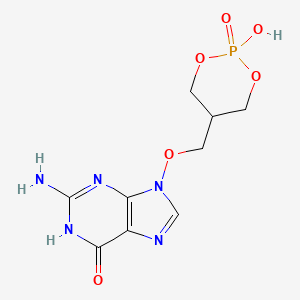
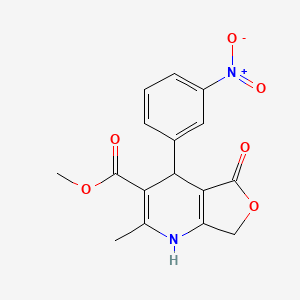
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
